Enantiomeric Purity: 98.7% ee Precursor vs. Racemic Alternatives
The synthesis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol proceeds via the optically pure (3R,4S)-epoxide intermediate obtained with 98.7% enantiomeric excess (ee) through kinetic resolution [1]. This high ee is crucial for the subsequent stereospecific ring-opening, whereas racemic epoxide would yield a mixture of diastereomers, compromising downstream purity and biological activity [2].
| Evidence Dimension | Enantiomeric excess of precursor epoxide |
|---|---|
| Target Compound Data | 98.7% ee for (3R,4S)-epoxide |
| Comparator Or Baseline | Racemic (±)-1-benzyl-3,4-epoxypiperidine (0% ee) |
| Quantified Difference | 98.7 percentage points |
| Conditions | Kinetic resolution of (±)-1-benzyl-3,4-epoxypiperidine |
Why This Matters
High enantiopurity directly impacts the stereochemical integrity of the final compound, ensuring consistent performance in chiral ligand applications and avoiding the need for costly post-synthetic separation.
- [1] Grishina, G. V., Veselov, I. S., Nelyubina, Y. V., Surovaya, A. N., & Zefirov, N. S. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. ARKIVOC, 2011(10), 107-117. doi:10.3998/ark.5550190.0012.a09 View Source
- [2] Ortiz, A., Young, I. S., Sawyer, J. R., Hsiao, Y., Singh, A., Sugiyama, M., Corbett, R. M., Chau, M., Shi, Z., & Conlon, D. A. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. doi:10.1039/c2ob25411e View Source
